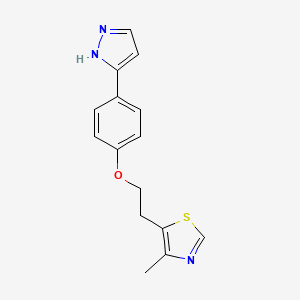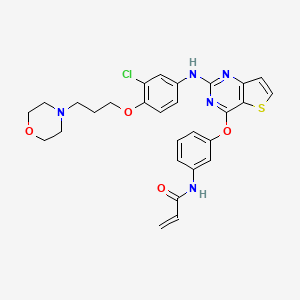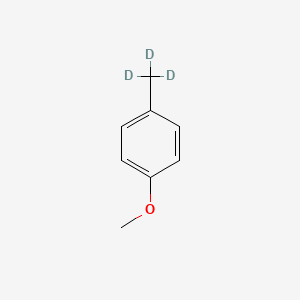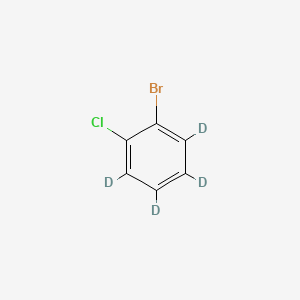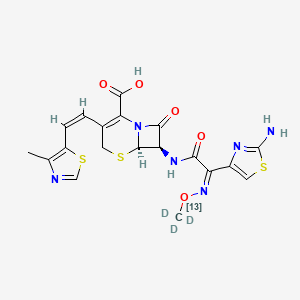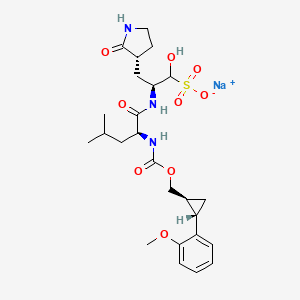
SARS-CoV-2 3CLpro-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 3CLpro-IN-11 is a potent inhibitor of the SARS-CoV-2 main protease, also known as 3-chymotrypsin-like protease (3CLpro). This protease is essential for the replication and transcription of the coronavirus, making it a critical target for antiviral drug development. The compound has shown significant promise in inhibiting the activity of 3CLpro, thereby impeding the virus’s ability to proliferate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: SARS-CoV-2 3CLpro-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are typically analogs or derivatives of this compound, which may exhibit varying degrees of inhibitory activity against 3CLpro .
Applications De Recherche Scientifique
SARS-CoV-2 3CLpro-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the development of new 3CLpro inhibitors.
Biology: Employed in studies to understand the role of 3CLpro in the viral life cycle and its interactions with other viral and host proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
Mécanisme D'action
SARS-CoV-2 3CLpro-IN-11 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of viral polyproteins into functional units necessary for viral replication and transcription. The molecular targets include the catalytic dyad of cysteine and histidine residues within the 3CLpro active site. The pathways involved in this inhibition are critical for the suppression of viral proliferation .
Comparaison Avec Des Composés Similaires
Nirmatrelvir: Another potent 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A 3CLpro inhibitor that has shown efficacy in clinical trials.
Uniqueness: SARS-CoV-2 3CLpro-IN-11 is unique in its specific binding affinity and inhibitory potency against 3CLpro. It has demonstrated superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C25H36N3NaO9S |
|---|---|
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-[[(1S,2S)-2-(2-methoxyphenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H37N3O9S.Na/c1-14(2)10-19(23(30)27-20(24(31)38(33,34)35)12-15-8-9-26-22(15)29)28-25(32)37-13-16-11-18(16)17-6-4-5-7-21(17)36-3;/h4-7,14-16,18-20,24,31H,8-13H2,1-3H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18+,19+,20+,24?;/m1./s1 |
Clé InChI |
DALUFCXTLOMVAP-OGCVQKKCSA-M |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC=CC=C3OC.[Na+] |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC=CC=C3OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


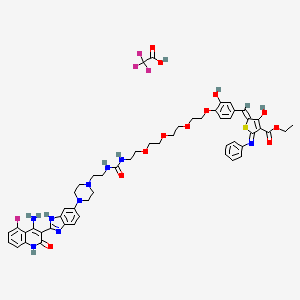
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
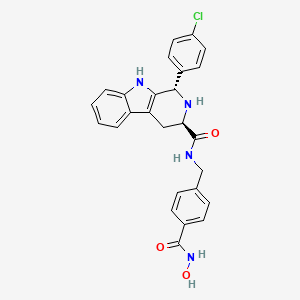
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
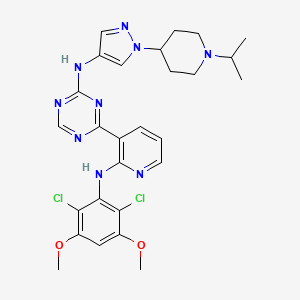
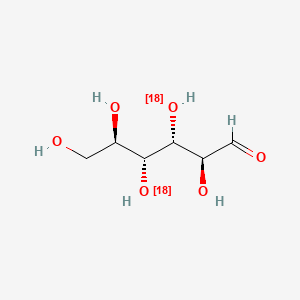
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
